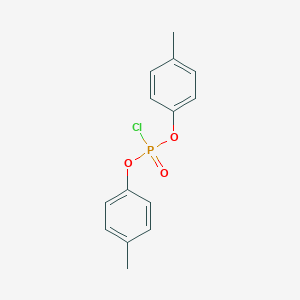

Bis(4-methylphenyl) phosphorochloridate

説明

Bis(4-methylphenyl) phosphorochloridate, also known as Me2P(O)Cl, is a widely used chemical compound in scientific research. It is a phosphorochloridate derivative of 4-methylphenol, which is commonly known as p-cresol. Me2P(O)Cl is a colorless liquid that is soluble in most organic solvents and reacts with water to form phosphoric acid and p-cresol.

作用機序

Bis(4-methylphenyl) phosphorochloridate(O)Cl acts as a phosphorylating agent by transferring a phosphate group to a nucleophile. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of water. The mechanism of action of Bis(4-methylphenyl) phosphorochloridate(O)Cl is similar to that of other phosphorylating agents such as phosphorus oxychloride and phosphorus tribromide.

生化学的および生理学的効果

Bis(4-methylphenyl) phosphorochloridate(O)Cl has no known biochemical or physiological effects. It is a non-toxic compound that is widely used in scientific research.

実験室実験の利点と制限

Bis(4-methylphenyl) phosphorochloridate(O)Cl is a versatile reagent that can be used in a variety of chemical reactions. It is easy to handle and store and has a long shelf life. Bis(4-methylphenyl) phosphorochloridate(O)Cl is also relatively inexpensive compared to other phosphorylating agents. However, Bis(4-methylphenyl) phosphorochloridate(O)Cl is highly reactive and can be hazardous if not handled properly. It should be stored in a cool, dry place away from sources of heat and moisture.

将来の方向性

There are several future directions for the use of Bis(4-methylphenyl) phosphorochloridate(O)Cl in scientific research. One direction is the development of new synthetic methods for the preparation of phosphorus-containing compounds. Another direction is the use of Bis(4-methylphenyl) phosphorochloridate(O)Cl in the synthesis of new bioactive compounds, such as enzyme inhibitors and anticancer agents. Bis(4-methylphenyl) phosphorochloridate(O)Cl can also be used in the preparation of new materials, such as polymers and dendrimers, which have potential applications in drug delivery and tissue engineering.

合成法

Bis(4-methylphenyl) phosphorochloridate(O)Cl is synthesized by reacting p-cresol with phosphorus oxychloride (POCl3) in the presence of a catalyst such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to Bis(4-methylphenyl) phosphorochloridate(O)Cl by the addition of water.

科学的研究の応用

Bis(4-methylphenyl) phosphorochloridate(O)Cl is widely used in scientific research as a reagent for the synthesis of phosphorus-containing compounds. It is also used as a phosphorylating agent in the preparation of phosphine oxides, phosphonates, and phosphates. Bis(4-methylphenyl) phosphorochloridate(O)Cl is a versatile reagent that can be used in a variety of chemical reactions, including the synthesis of peptides, nucleotides, and other biologically active compounds.

特性

IUPAC Name |

1-[chloro-(4-methylphenoxy)phosphoryl]oxy-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClO3P/c1-11-3-7-13(8-4-11)17-19(15,16)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDUYVNXBZYPMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClO3P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30289265 | |

| Record name | Bis(4-methylphenyl) phosphorochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.68 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-methylphenyl) phosphorochloridate | |

CAS RN |

6630-15-5 | |

| Record name | NSC60027 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(4-methylphenyl) phosphorochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DI-P-TOLYL CHLOROPHOSPHATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate](/img/structure/B42734.png)